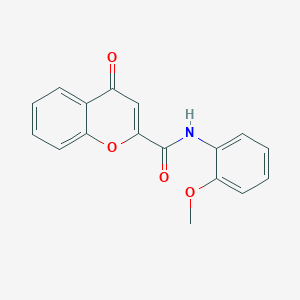

N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide, also known as MOCCA, is a synthetic compound that belongs to the class of chromen-2-one derivatives. MOCCA has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

Applications De Recherche Scientifique

Crystal Structure and Polymorphism

The crystal structures of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide derivatives, including polymorphic forms, have been elucidated, revealing insights into their conformational and crystalline behaviors. Studies have shown that these compounds possess an anti-rotamer conformation about the C-N bond, with the amide O atom being trans- or cis-related to the O atom of the pyran ring. This structural information is crucial for understanding the chemical and physical properties of these compounds, which can influence their applications in material science and pharmaceuticals (Reis et al., 2013).

Antibacterial Effects

Research on the antibacterial activity of derivatives of 4-hydroxy-chromen-2-one has demonstrated that these compounds exhibit significant bacteriostatic and bactericidal properties. This is particularly relevant in the development of new antibacterial agents amid increasing resistance to conventional antibiotics. The synthesized compounds have been tested against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus, showing high levels of activity (Behrami & Dobroshi, 2019).

Synthesis Methods

Innovative synthesis methods for 4-oxo-4H-chromene-3-carboxylic acid, an intermediate in the production of biologically active compounds, have been developed. These methods optimize the reaction steps and conditions, improving the efficiency and yield of the synthesis process. Such advancements are crucial for the cost-effective production of chromene derivatives for research and industrial applications (Zhu et al., 2014).

Agonist for G Protein-Coupled Receptor GPR35

A specific derivative, 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, has been identified as a potent and selective agonist for the G protein-coupled receptor GPR35. This discovery is significant for the study of GPR35's role in physiological and pathological processes, offering potential pathways for therapeutic intervention (Thimm et al., 2013).

Antioxidant and Antibacterial Agents

Derivatives of N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide have been synthesized and evaluated for their antioxidant and antibacterial activities. Some compounds have shown good antioxidant activity and active antibacterial properties against various bacterial strains. This research contributes to the ongoing search for new chemical entities with potential health benefits and applications in the treatment and prevention of diseases (Subbareddy & Sumathi, 2017).

Propriétés

IUPAC Name |

N-(2-methoxyphenyl)-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-21-15-9-5-3-7-12(15)18-17(20)16-10-13(19)11-6-2-4-8-14(11)22-16/h2-10H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOORRUNHYSUKSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-methylbutyl)oxamide](/img/structure/B2955782.png)

![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2955787.png)

![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2955788.png)

![6-Isopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2955792.png)

![N-(cyclohexylmethyl)-1-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}piperidine-4-carboxamide](/img/structure/B2955793.png)

![4-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2955794.png)

![3-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide](/img/structure/B2955795.png)

![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide](/img/structure/B2955803.png)